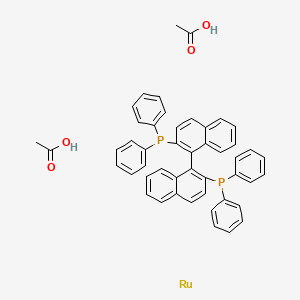

(R)-Ru(OAc)2(BINAP)

Descripción

BenchChem offers high-quality (R)-Ru(OAc)2(BINAP) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Ru(OAc)2(BINAP) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

acetic acid;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-32H;2*1H3,(H,3,4); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANQJWCSQJDBEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H40O4P2Ru | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261948-85-0, 325146-81-4 | |

| Record name | Bisacetato[(1S)-[1,1'-binaphthalene]-2,2'-diylbis[diphenylphosphin]]ruthenium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) Ru(OAc)2[(R)-binap] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Synthesis and Characterization of (R)-Ru(OAc)₂(BINAP): A Technical Guide for Advanced Catalysis

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of the chiral ruthenium complex, (R)-Ru(OAc)₂(BINAP) [Diacetato[(R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]ruthenium(II)]. Revered for its exceptional performance in asymmetric catalysis, particularly in hydrogenation reactions, this document serves as a critical resource for researchers, chemists, and drug development professionals. We will delve into the causal reasoning behind a field-proven synthetic protocol, present a comprehensive analysis of its structural and spectroscopic characterization, and offer insights grounded in established chemical principles. The methodologies and data presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of (R)-Ru(OAc)₂(BINAP) in Asymmetric Catalysis

The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral catalysts are instrumental in achieving this goal, and among them, ruthenium-based complexes featuring the axially chiral bisphosphine ligand, 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), have demonstrated remarkable efficacy and selectivity. The (R)-Ru(OAc)₂(BINAP) complex, in particular, has emerged as a powerhouse for the asymmetric hydrogenation of a diverse range of prochiral substrates.[1]

The unique architecture of this complex, which features a ruthenium(II) center coordinated by the C₂-symmetric (R)-BINAP ligand and two acetate anions, creates a well-defined chiral environment.[1] This steric and electronic arrangement is pivotal for differentiating between the enantiofaces of a substrate, leading to high enantiomeric excesses (ee) in the hydrogenated products.[1] Its utility is particularly notable in the synthesis of key pharmaceutical intermediates, such as those for carbapenems and levofloxacin, where precise stereochemical control is paramount for therapeutic efficacy.[1] This guide will provide the foundational knowledge necessary for the successful synthesis and rigorous characterization of this indispensable catalyst.

Synthesis of (R)-Ru(OAc)₂(BINAP): A Validated Protocol

The synthesis of (R)-Ru(OAc)₂(BINAP) necessitates meticulous execution under anaerobic conditions to prevent the oxidation of the phosphine ligands. The following protocol is a well-established and reliable method, adapted from Organic Syntheses, which provides a clear pathway to obtaining the target complex in high purity and yield.

Chemical Principles and Strategic Choices

The synthesis begins with the formation of an intermediate ruthenium-BINAP complex from a suitable ruthenium precursor, followed by the displacement of labile ligands with acetate ions. The choice of [RuCl₂(benzene)]₂ as the ruthenium source is strategic; the benzene ligand is readily displaced by the strongly coordinating DMF solvent and the BINAP ligand. Sodium acetate serves as an inexpensive and effective source of the acetate ligands. The use of a biphasic toluene/water system for the workup is crucial for efficiently removing the inorganic byproducts and the highly polar DMF solvent.

Experimental Workflow

Caption: Synthesis workflow for (R)-Ru(OAc)₂(BINAP).

Detailed Synthesis Protocol

Caution: This procedure should be performed under an inert atmosphere (argon or nitrogen) using Schlenk line techniques and degassed solvents.

Materials:

-

[RuCl₂(benzene)]₂ (Benzene ruthenium(II) chloride dimer)

-

(R)-(+)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl ((R)-BINAP)

-

Anhydrous Sodium Acetate (NaOAc)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Methanol

-

Anhydrous Toluene

-

Anhydrous Hexane

-

Deionized Water

Procedure:

-

Formation of the Intermediate Complex:

-

To a dry 150-mL Schlenk flask equipped with a magnetic stir bar, add [RuCl₂(benzene)]₂ (800 mg, 1.60 mmol) and (R)-BINAP (1.89 g, 3.04 mmol).

-

Evacuate the flask and backfill with argon.

-

Add anhydrous DMF (30 mL) via syringe.

-

Stir the resulting reddish-brown suspension and heat to 100°C for 10 minutes. The solution should become a clear reddish-brown.

-

Cool the solution to room temperature.

-

-

Ligand Exchange with Acetate:

-

In a separate 60-mL Schlenk flask, dissolve sodium acetate (5.20 g, 63.4 mmol) in anhydrous methanol (50 mL). Degas this solution with three freeze-thaw cycles.

-

Transfer the methanolic sodium acetate solution to the DMF solution of the ruthenium complex via cannula.

-

Stir the resulting mixture at 25°C for 5 minutes.

-

-

Workup and Isolation of the Crude Product:

-

To the reaction mixture, add deionized water (50 mL) and toluene (25 mL).

-

Stir the biphasic mixture vigorously. Transfer the upper organic layer to a clean 200-mL Schlenk flask via cannula.

-

Extract the aqueous layer two more times with toluene (25 mL each), combining the organic layers.

-

Wash the combined organic layers with four 10-mL portions of deionized water.

-

Remove the solvent from the organic layer under reduced pressure (1 mmHg) at 40°C to yield the crude solid (R)-Ru(OAc)₂(BINAP).

-

-

Purification:

-

Dissolve the crude solid in a minimal amount of warm toluene (20–25 mL).

-

Carefully layer hexane (80–100 mL) onto the toluene solution.

-

Allow the solution to stand at room temperature for 12 hours, then at 4°C for 3 days to facilitate crystallization.

-

Isolate the fine yellow, needle-like crystals by removing the mother liquor via cannula, washing with cold hexane (20 mL), and drying under high vacuum.

-

Expected Yield: 1.8–2.2 g (71–85%).

-

Characterization of (R)-Ru(OAc)₂(BINAP)

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized complex. A combination of spectroscopic and physical methods should be employed.

Physical Properties

A summary of the key physical properties of (R)-Ru(OAc)₂(BINAP) is provided below.

| Property | Value | Source |

| Molecular Formula | C₄₈H₃₈O₄P₂Ru | [2] |

| Molecular Weight | 841.83 g/mol | [2] |

| Appearance | Fine yellow needles or powdery crystals | |

| Melting Point | 188–190°C (decomposes) | |

| Solubility | Soluble in toluene, dichloromethane; sparingly soluble in methanol; insoluble in hexane. |

Spectroscopic Analysis

Sources

- 1. Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) | 325146-81-4 [chemicalbook.com]

- 2. Manufacturers of Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II), 98%, CAS 325146-81-4, D 1434, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

(R)-Ru(OAc)2(BINAP) CAS number and chemical properties

Advanced Catalytic Systems for Asymmetric Hydrogenation [1]

Executive Summary

(R)-Ru(OAc)₂[(R)-BINAP] (CAS: 325146-81-4) represents a cornerstone in the field of asymmetric catalysis.[1] Originally developed by Ryōji Noyori, this ruthenium(II) dicarboxylate complex is distinguished by its atropoisomeric diphosphine ligand, which induces a highly rigid chiral environment. It is the catalyst of choice for the enantioselective hydrogenation of functionalized ketones and olefins, particularly

Part 1: Identity & Physicochemical Profile

The complex is a coordination compound featuring a central ruthenium(II) atom coordinated by two acetate ligands and the bidentate phosphine ligand, (R)-BINAP.[1]

Chemical Identity Table[1][3]

| Property | Specification |

| Chemical Name | Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) |

| Common Name | (R)-Ru(OAc)₂(BINAP) |

| CAS Number | 325146-81-4 (R-isomer); 261948-85-0 (S-isomer) |

| Molecular Formula | C₄₈H₃₈O₄P₂Ru |

| Molecular Weight | 841.83 g/mol |

| Coordination Geometry | Distorted Octahedral |

| Oxidation State | Ru(II) |

Physical Properties & Stability[1][12]

| Parameter | Data |

| Appearance | Yellow to amber or dark purple crystalline powder |

| Solubility | Soluble: CH₂Cl₂, THF, Toluene (sparingly), DMFInsoluble: Hexanes, Pentane, Diethyl Ether |

| Melting Point | > 100 °C (Decomposes) |

| Air Stability | Air-sensitive in solution; moderately stable as solid.[3] Store under Argon/N₂.[1] |

| Storage | 2–8 °C, inert atmosphere, desiccated. |

Part 2: Mechanistic Insight[1]

The catalytic efficiency of (R)-Ru(OAc)₂(BINAP) relies on the in situ generation of a ruthenium hydride species.[1] Unlike Ru-halogen precursors, the acetate ligands act as internal bases, facilitating heterolytic hydrogen activation.

Mechanism of Action: Olefin Hydrogenation

The cycle typically follows a monohydride-unsaturated pathway for acrylic acids:

-

Activation: Hydrogenolysis of the acetate ligands generates a Ru-H species.[1][4]

-

Coordination: The substrate coordinates to the metal via the olefin and the carboxylate oxygen.

-

Insertion: Migratory insertion of the hydride into the olefin establishes the chiral center.[1]

-

Metathesis: Reaction with H₂ releases the product and regenerates the active hydride.[1]

Figure 1: Simplified catalytic cycle for the asymmetric hydrogenation of olefins using Ru(OAc)₂(BINAP). The acetate ligands facilitate the initial activation with molecular hydrogen.[4]

Part 3: Synthesis Protocol

Objective: Synthesis of (R)-Ru(OAc)₂(BINAP) from

Reagents & Equipment[1][14][15]

-

Precursor:

(Commercial grade)[1][5] -

Ligand: (R)-BINAP (99% ee)[1]

-

Solvents: Anhydrous DMF (Degassed), Methanol (Degassed), Toluene.[1]

-

Apparatus: Schlenk line, Argon source, 100 mL Schlenk flask.

Step-by-Step Procedure

-

Complexation (Ru-BINAP Formation):

-

Charge a dry Schlenk flask with

(0.80 g, 1.6 mmol) and (R)-BINAP (1.89 g, 3.04 mmol).[1][6] -

Add anhydrous DMF (30 mL) via syringe.[1]

-

Heat the reddish-brown suspension to 100 °C for 10 minutes. The solution will clarify to a reddish-brown color.[1]

-

Note: Overheating (>10 min) may lead to ruthenium carbonyl formation.[1]

-

-

Acetate Exchange:

-

Cool the solution to 25 °C.

-

In a separate flask, dissolve Sodium Acetate (5.20 g, 63.4 mmol) in degassed Methanol (50 mL).

-

Transfer the NaOAc solution via cannula into the Ru-BINAP/DMF solution.[1]

-

Stir at 25 °C for 5–10 minutes.

-

-

Extraction & Isolation:

-

Drying:

Yield: ~90% Validation: ³¹P NMR (CDCl₃) should show a singlet at δ ~65 ppm (varies slightly by solvent).[1]

Part 4: Application Protocol (Asymmetric Hydrogenation)

Target Application: Hydrogenation of Tiglic Acid (or similar

Workflow Diagram

Figure 2: Operational workflow for high-pressure asymmetric hydrogenation.

Detailed Procedure

-

Preparation: In a glovebox or under Argon, dissolve the substrate (e.g., 1.0 g Tiglic Acid) in degassed Methanol (5 mL).

-

Catalyst Addition: Add (R)-Ru(OAc)₂(BINAP) (S/C ratio 1000:1). The complex does not require pre-activation for this substrate class.[1]

-

Hydrogenation: Transfer the solution to a stainless steel autoclave.

-

Purge with H₂ (3 x 10 atm).

-

Pressurize to 5–10 atm (Note: Higher pressures up to 100 atm may be used for difficult substrates).[1]

-

-

Reaction: Stir at ambient temperature (20–25 °C) for 12 hours.

-

Workup: Vent Hydrogen carefully. Concentrate the solvent.[1] The residue is typically pure enough for analysis.[1]

-

Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Oral (Category 4) - Harmful if swallowed.[1]

-

Irritation: Skin (Category 2), Eye (Category 2A).[1]

-

STOT-SE: Category 3 (Respiratory irritation).[1]

Handling Precautions:

-

Inhalation: Use only in a chemical fume hood.[1] Dust may be irritating.[1]

-

Atmosphere: Strictly handle under Nitrogen or Argon.[1] Oxidation leads to catalytic deactivation (formation of Ru-oxides and phosphine oxides).[1]

-

Disposal: Ruthenium is a precious metal; collect waste for reclamation.[1]

References

-

Kitamura, M.; Tokunaga, M.; Ohkuma, T.; Noyori, R. "Asymmetric hydrogenation of 3-oxo carboxylates using BINAP-ruthenium complexes".[1] Organic Syntheses, 1993 , 71, 1.

-

Noyori, R.; Ohta, M.; Hsiao, Y.; Kitamura, M. "Asymmetric synthesis of isoquinoline alkaloids by homogeneous catalysis". Journal of the American Chemical Society, 1986 , 108(22), 7117–7119.

-

Sigma-Aldrich. "(R)-Ru(OAc)2(BINAP) Product Sheet & SDS".[1] Merck KGaA.[1] [1]

-

Takaya, H.; Ohta, T.; Sayo, N.; Kumobayashi, H.; Akutagawa, S.; Inoue, S.; Kasahara, I.; Noyori, R. "Enantioselective Hydrogenation of Allylic and Homoallylic Alcohols". Journal of the American Chemical Society, 1987 , 109(5), 1596–1597.

Sources

- 1. (S)-Ru(OAc)2(BINAP) | C48H40O4P2Ru | CID 85392927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN101676294A - The production method of ruthenium complex - Google Patents [patents.google.com]

Catalyzing Sustainability: The Strategic Role of (R)-Ru(OAc)₂(BINAP) in Asymmetric Synthesis

Executive Summary: The Green Imperative

In the landscape of modern pharmaceutical manufacturing, (R)-Ru(OAc)₂(BINAP) stands as a paragon of Green Chemistry. This chiral ruthenium complex does not merely accelerate reactions; it enforces a structural discipline that eliminates the most wasteful aspect of drug synthesis: the production of racemic mixtures.

For researchers and drug developers, this catalyst offers a dual value proposition:

-

Atom Economy: It facilitates the addition of molecular hydrogen (

) across double bonds with 100% theoretical atom economy, replacing wasteful stoichiometric hydride reductions. -

Enantiomeric Precision: By yielding Enantiomeric Excess (ee) often exceeding 98%, it renders downstream chiral resolution—a process that typically discards 50% of the product—obsolete.

This guide dissects the mechanistic and practical application of (R)-Ru(OAc)₂(BINAP), specifically focusing on its application in the asymmetric hydrogenation of

Mechanistic Intelligence: The "Why" and "How"

To optimize a reaction, one must understand the machine. The efficacy of (R)-Ru(OAc)₂(BINAP) relies on the Noyori Asymmetric Hydrogenation mechanism. Unlike simple heterogeneous catalysis, this system relies on a precise "lock-and-key" fit between the chiral ligand and the substrate.

The Quadrant Model & Steric Gating

The BINAP ligand is an atropisomer; its axial chirality forces the P-phenyl rings into a specific conformation.

-

The Setup: The phenyl rings create a "chiral pocket" around the Ruthenium center.

-

The Gate: In the (R)-BINAP complex, two quadrants are sterically blocked (hindered), and two are open.

-

The Selection: The substrate can only coordinate to the metal in a specific orientation that minimizes steric clash with the blocked quadrants. This pre-organization determines the stereochemistry of the product.

The Catalytic Cycle (Inner-Sphere Mechanism)

For unsaturated carboxylic acids (e.g., Naproxen precursors), the mechanism is distinct from the ketone transfer hydrogenation. It typically follows a monohydride pathway involving chelation.

Figure 1: The cycle relies on the chelation of the substrate's carboxylate group to the Ru center, ensuring the double bond faces the hydride in only one orientation.

Green Metrics Analysis

The shift from "Brown Chemistry" (stoichiometric, wasteful) to "Green Chemistry" (catalytic, efficient) is quantifiable. Below is a comparison of reducing a ketone/olefin using standard Borohydride reagents versus Ru-BINAP hydrogenation.

Table 1: Comparative Green Metrics

| Metric | Stoichiometric Reduction (e.g., NaBH₄) | Catalytic Hydrogenation (Ru-BINAP) | Green Impact |

| Atom Economy | < 50% (Boron salts are waste) | 100% (All H atoms end up in product) | Critical |

| E-Factor | High (typically > 10 kg waste/kg product) | Low (< 1 kg waste/kg product) | Excellent |

| Stereoselectivity | Racemic (50:50 mixture) | > 98% ee (Single Enantiomer) | Transformative |

| Safety | Exothermic quench, toxic salts | High Pressure H₂ (Engineering control required) | Manageable |

| Purification | Complex extraction/chromatography | Simple solvent evaporation/filtration | Streamlined |

Technical Protocol: Asymmetric Hydrogenation of Tiglic Acid

Note: While Naproxen is the classic industrial example, we will describe a generic protocol for Tiglic Acid (an

Reagents & Preparation

-

Catalyst: (R)-Ru(OAc)₂(BINAP) [Commercially available or prepared in situ].

-

Substrate: Tiglic Acid (2-methyl-2-butenoic acid).

-

Solvent: Degassed Methanol (MeOH). Crucial: Oxygen poisons the catalyst.

-

Gas: Ultra-high purity Hydrogen (

).

Step-by-Step Methodology

-

Inert Handling: Flame-dry a stainless steel autoclave liner or heavy-walled glass pressure vessel. Allow to cool under a stream of Argon.

-

Substrate Loading: Charge the vessel with Tiglic Acid (1.0 g, 10 mmol) and Methanol (5 mL).

-

Catalyst Addition: In a glovebox or under strict Schlenk conditions, add (R)-Ru(OAc)₂(BINAP) (Substrate/Catalyst ratio S/C = 500:1 to 1000:1).

-

Expert Tip: If the catalyst is oxidized (brown/black instead of orange/red), efficiency drops. Use fresh catalyst.

-

-

Pressurization:

-

Seal the autoclave.

-

Purge: Pressurize to 5 bar with

, then vent. Repeat 3 times to remove all -

Fill: Pressurize to final reaction pressure (typically 5–100 bar, depending on substrate activity. For Tiglic acid, 5 bar is often sufficient).

-

-

Reaction: Stir magnetically at ambient temperature (25°C) for 12–24 hours.

-

Note: Higher temperatures (50°C) increase rate but may slightly erode ee.

-

-

Workup: Vent

carefully (fume hood). Concentrate the methanol solution via rotary evaporation. -

Analysis: Determine conversion via

-NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Experimental Workflow Visualization

Figure 2: The workflow emphasizes the critical purging step to ensure catalyst longevity.

Troubleshooting & Optimization

Even with a robust catalyst, failures occur. Use this diagnostic matrix:

| Observation | Probable Cause | Corrective Action |

| No Conversion | Catalyst poisoning ( | Improve degassing; use glovebox. Check |

| Low Conversion | Pressure too low | Increase |

| Low ee% | Wrong Solvent / Temp | Switch to MeOH (protic solvents often aid carboxylate coordination). Lower temperature. |

| Slow Rate | Inhibiting Impurities | Recrystallize substrate. Halides or free amines can inhibit Ru. |

References

-

Noyori, R. (2001).[1] Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. [Link]

-

Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. (1993).[2] Asymmetric Hydrogenation of 3-Oxo Carboxylates Using BINAP-Ruthenium Complexes. Organic Syntheses, 71, 1. [Link]

-

Ohta, T., Takaya, H., Kitamura, M., Nagai, K., & Noyori, R. (1987). Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes. The Journal of Organic Chemistry, 52(14), 3174–3176. [Link]

-

Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19, 18-43. [Link]

Sources

Application Note: Asymmetric Hydrogenation of Functionalized Ketones using (R)-Ru(OAc)₂(BINAP)

This Application Note is designed for researchers and process chemists in the pharmaceutical and fine chemical industries. It focuses specifically on the (R)-Ru(OAc)₂ (BINAP) complex, a cornerstone precatalyst for the asymmetric hydrogenation of functionalized ketones (e.g.,

Executive Summary: The "Chelation-Control" Specialist

Unlike the Ru-diamine complexes (e.g., RuCl₂(BINAP)(DAIPEN)) designed for simple ketones, (R)-Ru(OAc)₂(BINAP) is chemically distinct. It operates via a chelation-controlled mechanism , making it the catalyst of choice for functionalized ketones possessing a coordinating group (ester, amide, alcohol) near the carbonyl.

Key Applications:

-

-Keto Esters: Synthesis of

-

Dynamic Kinetic Resolution (DKR): Converting racemic

-substituted -

Allylic Alcohols: Directed hydrogenation (e.g., Geraniol

Citronellol).

Catalyst Profile & Handling

| Parameter | Specification |

| Complex Name | Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) |

| Formula | Ru(OAc)₂(BINAP) |

| Appearance | Orange to reddish-brown crystalline powder |

| Air Stability | Moderately stable in solid state; sensitive in solution (oxidizes slowly). |

| Solubility | Soluble in MeOH, EtOH, CH₂Cl₂, Toluene. Insoluble in water, hexane. |

| Active Species | Generates Ru-monohydride species under H₂ atmosphere.[1] |

Handling Precaution: While the solid is relatively robust, all weighing and solution preparation should occur within a glovebox (N₂/Ar) or using strict Schlenk techniques . Oxygen exposure leads to formation of catalytically inactive Ru-oxides and phosphine oxides.

Mechanism of Action: Chelation Control

The success of this catalyst relies on the substrate's ability to bind to the Ruthenium center through both the ketone oxygen and the auxiliary functional group (e.g., ester carbonyl). This creates a rigid metallocycle intermediate that differentiates the prochiral faces.

Mechanistic Pathway (DOT Visualization)

Figure 1: Catalytic cycle showing the critical chelation step required for high enantioselectivity.

Standard Protocol: Hydrogenation of Methyl Acetoacetate

This protocol describes the reduction of methyl 3-oxobutanoate to methyl (R)-3-hydroxybutyrate .

Reaction Parameters[2][3][4][5][6][7][8]

-

Substrate: Methyl 3-oxobutanoate (distilled prior to use).

-

Catalyst Loading (S/C): 1,000 – 2,000:1 (molar ratio).

-

Solvent: Methanol (degassed, anhydrous).

-

Pressure: 40–100 atm (High pressure is favored for rate).

-

Temperature: 25–30 °C.

Step-by-Step Methodology

Phase 1: Preparation (In Glovebox)

-

Weigh (R)-Ru(OAc)₂(BINAP) (8.4 mg, 0.01 mmol) into a glass liner tailored for your high-pressure autoclave.

-

Add Methanol (5.0 mL) to dissolve the catalyst. The solution should be clear orange/red.

-

Add Methyl 3-oxobutanoate (1.16 g, 10.0 mmol).

-

Place the magnetic stir bar inside and seal the liner cap (if applicable) or transfer immediately to the autoclave.

Phase 2: Hydrogenation (Fume Hood)

-

Seal the autoclave and connect to the H₂ supply.

-

Purge Cycles: Pressurize to 10 atm with H₂, then vent to 1 atm. Repeat 5 times to remove all traces of O₂.

-

Pressurization: Charge the vessel to 40–100 atm (approx. 600–1500 psi).

-

Note: Lower pressures (4 atm) work but require significantly longer reaction times (up to 100h) and higher temperatures (100°C), which may degrade ee.

-

-

Reaction: Stir vigorously (1000+ rpm) at 30 °C for 12–24 hours.

-

Self-Validation Check: Monitor H₂ uptake if the autoclave is equipped with a mass flow controller or reservoir drop. The reaction is complete when uptake ceases.

-

Phase 3: Work-up & Analysis

-

Vent H₂ gas carefully (ensure good ventilation).

-

Concentrate the solvent via rotary evaporation.

-

Analysis: Determine conversion by ¹H NMR. Determine enantiomeric excess (ee) via Chiral GC (e.g., Cyclodex-B column) or HPLC (Chiralcel OD-H).

-

Expected Result: >99% Conversion, >98% ee (R)-isomer.

-

Advanced Protocol: Dynamic Kinetic Resolution (DKR)

This is the most powerful application of Ru(OAc)₂(BINAP). It converts a racemic

Concept: The rapid racemization of the

Workflow Diagram (DKR Setup)

Figure 2: The DKR process relies on the rate of racemization being faster than the rate of hydrogenation.

Protocol Specifics

-

Substrate: e.g., Methyl 2-acetamido-3-oxobutanoate (Precursor to Threonine analogs).

-

Solvent: Dichloromethane (DCM) is often preferred for DKR to suppress solvolysis, but Methanol is standard for simple

-alkyl substrates. -

Conditions: 100 atm H₂, 25–50 °C.

-

Result: The product is predominantly the syn-isomer (e.g., 2S, 3R) if using (R)-BINAP (configuration depends on specific substrate priority).

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst poisoning (O₂) | Ensure strict degassing. Use glovebox. |

| Low H₂ pressure | Increase pressure to 80-100 atm. | |

| Substrate impurity | Distill substrate. Remove halides/acids. | |

| Low ee | High Temperature | Lower temp to 25°C. |

| Wrong Solvent | Switch from EtOH to MeOH (faster rate often improves selectivity). | |

| Low Diastereoselectivity (DKR) | Slow Racemization | Ensure solvent allows enolization. Add trace AcOH if needed. |

| No Reaction | Induction Period | Some substrates require activation.[1] Add 1-2 mol% HCl or use pre-activated [RuCl(BINAP)(benzene)]Cl. |

References

-

Original Noyori Hydrogenation: Noyori, R., et al. "Asymmetric hydrogenation of beta-keto carboxylic esters."[2][3][4] J. Am. Chem. Soc.[2][3]1987 , 109, 5856.[2] Link

-

Catalyst Synthesis & Application: Kitamura, M., et al. "Homogeneous Asymmetric Hydrogenation of Functionalized Ketones." Organic Syntheses1993 , 71,[2] 1. Link

-

Dynamic Kinetic Resolution: Noyori, R., et al. "Stereoselective Hydrogenation via Dynamic Kinetic Resolution." Bull.[2] Chem. Soc. Jpn.[2]1995 , 68,[2] 36. Link

-

Review of Mechanisms: Dub, P. A., & Gordon, J. C. "The mechanism of enantioselective ketone hydrogenation catalyzed by Mn-ligand bifunctional complexes." Nature Reviews Chemistry2018 , 2, 396. Link

Sources

Application Notes and Protocols for the Enantioselective Reduction of β-Keto Esters

Introduction: The Critical Role of Chiral β-Hydroxy Esters

Optically active β-hydroxy esters are foundational chiral building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Their stereochemistry directly influences the biological activity and pharmacological profile of the final drug substance. Consequently, the development of robust, efficient, and highly stereoselective methods for their synthesis is a cornerstone of modern medicinal and process chemistry. The enantioselective reduction of prochiral β-keto esters stands out as one of the most direct and atom-economical approaches to access these valuable intermediates.[1][4]

This comprehensive guide provides an in-depth analysis of three preeminent protocols for the enantioselective reduction of β-keto esters: Noyori-type asymmetric hydrogenation, biocatalytic reduction using ketoreductases (KREDs), and the Corey-Bakshi-Shibata (CBS) reduction. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and practical insights to ensure successful implementation and troubleshooting.

I. Noyori-Type Asymmetric Hydrogenation: A Gold Standard in Homogeneous Catalysis

The asymmetric hydrogenation of β-keto esters catalyzed by Ruthenium-BINAP complexes, pioneered by Nobel laureate Ryōji Noyori, represents a landmark achievement in asymmetric catalysis.[5][6] This method is renowned for its high enantioselectivity, broad substrate scope, and operational simplicity, making it a workhorse in both academic and industrial settings.[4][5]

Mechanistic Rationale: The Outer-Sphere Pathway

The catalytic cycle of the Ru-BINAP system is generally understood to proceed via an "outer-sphere" mechanism.[7] The β-keto ester coordinates to the chiral ruthenium hydride species through both its keto and ester carbonyl groups.[7] This chelation, within the chiral pocket created by the BINAP ligand, locks the substrate into a specific conformation, exposing one of the two prochiral faces of the ketone to the hydride for transfer.[7] The enantioselectivity is dictated by the steric and electronic interactions between the substrate and the chiral ligand in the diastereomeric transition states.[7]

Caption: Catalytic cycle for the Noyori asymmetric hydrogenation of β-keto esters.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 4-chloro-3-oxobutanoate

This protocol details the reduction of a common β-keto ester substrate using a Ru-BINAP catalyst.

Materials:

-

[RuCl(p-cymene)((R)-BINAP)]Cl

-

Ethyl 4-chloro-3-oxobutanoate

-

Anhydrous, degassed methanol

-

Hydrogen gas (high purity)

-

Stainless steel autoclave with a magnetic stirrer

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, add [RuCl(p-cymene)((R)-BINAP)]Cl (e.g., at a substrate-to-catalyst ratio of 1000:1) to a glass liner for the autoclave.

-

Reaction Setup: Add anhydrous, degassed methanol to dissolve the catalyst. Then, add ethyl 4-chloro-3-oxobutanoate.

-

Hydrogenation: Seal the glass liner inside the autoclave. Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 10-50 atm H₂).[6][7]

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C). The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging with inert gas) and analyzing them by GC or HPLC.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with an inert gas. Concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to afford the chiral β-hydroxy ester.

Self-Validation:

-

Enantiomeric Excess (ee) Determination: The ee of the product should be determined using chiral HPLC or GC. For Ru-BINAP systems, ee values are typically >95%.

-

Conversion: Monitor the disappearance of the starting material by GC or NMR to ensure complete conversion.

Field-Proven Insights & Troubleshooting:

-

Solvent Choice: Methanol is a common solvent, but ethanol or other alcohols can also be used. The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.

-

Pressure Effects: While high pressures (up to 100 atm) were used in early reports, modern catalysts often perform well at lower pressures (4-10 atm), which is safer and requires less specialized equipment.[7] Reducing pressure may slow the reaction rate but should not compromise enantioselectivity.[7]

-

Substrate Purity: The purity of the β-keto ester is crucial. Acidic impurities can protonate the catalyst and inhibit the reaction.

| Parameter | Typical Range/Value | Notes |

| Catalyst | Ru-BINAP derivatives | Both (R)- and (S)-BINAP are commercially available. |

| Substrate/Catalyst Ratio | 1000:1 to 100,000:1 | High S/C ratios are achievable with highly active catalysts.[7] |

| Solvent | Methanol, Ethanol | Must be anhydrous and degassed. |

| H₂ Pressure | 4 - 100 atm | Higher pressure generally increases reaction rate. |

| Temperature | 25 - 80 °C | Higher temperatures can sometimes decrease enantioselectivity. |

| Typical ee | >95% | Often >99% for many substrates.[6] |

II. Biocatalytic Reduction: The Green Chemistry Approach

Biocatalysis, utilizing either whole microbial cells or isolated enzymes, offers a highly selective and environmentally benign alternative to traditional chemical methods.[2] Ketoreductases (KREDs) are particularly adept at the enantioselective reduction of β-keto esters, often with exquisite stereocontrol.[2][3]

Mechanistic Rationale: Enzyme-Substrate Specificity

KREDs belong to the oxidoreductase family of enzymes and utilize a nicotinamide cofactor, typically NADH or NADPH, as the hydride source.[3] The prochiral β-keto ester binds to a specific active site within the enzyme. The three-dimensional structure of this active site, shaped by the amino acid residues, dictates the orientation of the substrate. This precise positioning allows for a highly stereoselective hydride transfer from the cofactor to only one face of the carbonyl group.[3] The predictability of the stereochemical outcome is a key advantage of this method.

Caption: General workflow for ketoreductase-mediated reduction of β-keto esters.

Experimental Protocol: KRED-Catalyzed Reduction of Ethyl Acetoacetate

This protocol outlines a typical procedure using a commercially available ketoreductase.

Materials:

-

Ketoreductase (e.g., KRED-110 or from a screening kit)

-

NADPH or NADH

-

Glucose Dehydrogenase (GDH) for cofactor regeneration

-

D-Glucose (co-substrate)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetoacetate

-

Ethyl acetate (for extraction)

Procedure:

-

Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer. Add D-glucose, the NAD(P)H cofactor, and the glucose dehydrogenase.

-

Enzyme Addition: Add the ketoreductase to the buffer solution and stir gently to dissolve.

-

Substrate Addition: Add the ethyl acetoacetate to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent like isopropanol if solubility is an issue.

-

Incubation: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the pH and adjust if necessary, as the oxidation of glucose can cause a drop in pH.

-

Reaction Monitoring: Track the conversion by taking samples and analyzing them by GC or HPLC.

-

Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The product can be further purified by column chromatography if necessary.

Self-Validation:

-

Cofactor Regeneration: The use of a co-substrate and a recycling enzyme (like GDH) is crucial for economic viability, as the nicotinamide cofactors are expensive.[3] Successful regeneration ensures the reaction proceeds to completion.

-

Enantioselectivity: The ee of the product should be determined by chiral GC or HPLC. Many commercial KREDs can provide ee's >99%.[8]

Field-Proven Insights & Troubleshooting:

-

Enzyme Screening: A wide variety of KREDs are commercially available, each with different substrate specificities and stereopreferences. Screening a panel of enzymes is often the first step to identifying the optimal biocatalyst.

-

Whole Cells vs. Isolated Enzymes: Using whole cells (like Baker's yeast) can be cheaper as it avoids enzyme purification and cofactor addition.[9][10] However, whole-cell systems may contain multiple reductases, sometimes leading to lower enantioselectivity or mixtures of stereoisomers.[10] Genetically engineered yeast strains can overcome this limitation.[10]

-

Substrate Loading: High substrate concentrations can lead to enzyme inhibition or insolubility issues. Gradual substrate addition can often mitigate these problems.

| Parameter | Typical Range/Value | Notes |

| Biocatalyst | Isolated KREDs, Baker's Yeast | A wide range of options are available commercially. |

| Cofactor | NADH or NADPH | Requires a regeneration system for preparative scale. |

| Co-substrate | Glucose, Isopropanol | Used in excess for cofactor regeneration.[3] |

| Solvent | Aqueous Buffer (pH 6-8) | Co-solvents can be used for poorly soluble substrates. |

| Temperature | 25 - 40 °C | Enzyme activity is temperature-dependent. |

| Typical ee | >99% | Highly selective enzymes are common.[11][12] |

III. Corey-Bakshi-Shibata (CBS) Reduction: A Versatile Stoichiometric Approach

The CBS reduction is a powerful and reliable method for the enantioselective reduction of a wide variety of ketones, including β-keto esters, using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[13][14]

Mechanistic Rationale: Lewis Acid-Base Coordination

The mechanism involves the coordination of the borane reducing agent (e.g., BH₃·THF) to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst.[13][14] This coordination activates the borane and increases the Lewis acidity of the endocyclic boron atom.[13] The ketone substrate then coordinates to this now more Lewis-acidic boron atom. The bulky substituent on the catalyst directs the ketone to coordinate from its less sterically hindered face, which in turn orients the carbonyl group for a face-selective hydride transfer from the coordinated borane.[14]

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: CBS Reduction of Methyl Benzoylacetate

This protocol describes the reduction of an aromatic β-keto ester.

Materials:

-

(R)- or (S)-Methyl-CBS-oxazaborolidine (as a solution in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

-

Methyl benzoylacetate

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

Procedure:

-

Reaction Setup: To a flame-dried, three-neck flask under an argon atmosphere, add a solution of the CBS catalyst (e.g., 5-10 mol %) in anhydrous THF. Cool the solution to -20 °C.

-

Borane Addition: Slowly add the BH₃·THF solution to the catalyst solution and stir for 10 minutes.

-

Substrate Addition: Add a solution of methyl benzoylacetate in anhydrous THF dropwise over 30 minutes, maintaining the internal temperature below -20 °C.

-

Reaction Monitoring: Stir the reaction for several hours at -20 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at low temperature.

-

Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Self-Validation:

-

Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the borane and the catalyst.[13] Ensuring all glassware is dry and solvents are anhydrous is critical for success.

-

Stereochemical Outcome: The stereochemistry of the product alcohol is predictable based on the chirality of the CBS catalyst used.[14] The (S)-catalyst typically yields the (R)-alcohol, and the (R)-catalyst yields the (S)-alcohol for many ketone substrates.

Field-Proven Insights & Troubleshooting:

-

Temperature Control: Low temperatures are generally required to achieve high enantioselectivity.

-

Rate of Addition: Slow, dropwise addition of the substrate is important to maintain a low concentration of the free ketone, which can undergo non-catalyzed reduction by borane, leading to a decrease in ee.

-

Borane Source: While BH₃·THF is common, borane-dimethyl sulfide (BMS) can also be used and is more stable for long-term storage.

| Parameter | Typical Range/Value | Notes |

| Catalyst | (R)- or (S)-CBS-oxazaborolidine | 5-10 mol % is typical.[15] |

| Reducing Agent | BH₃·THF, BH₃·SMe₂ | Stoichiometric amounts are required. |

| Solvent | THF, Toluene | Must be strictly anhydrous.[13] |

| Temperature | -40 °C to 0 °C | Crucial for high enantioselectivity. |

| Typical ee | 90 - >99% | Highly predictable stereochemical outcome.[14] |

Conclusion and Method Selection

The choice of protocol for the enantioselective reduction of a β-keto ester depends on several factors, including the scale of the reaction, the available equipment, the cost of reagents, and the specific structure of the substrate.

-

Noyori Asymmetric Hydrogenation is ideal for large-scale industrial processes due to its high efficiency (high S/C ratios) and the use of gaseous hydrogen as a clean reductant. It requires specialized high-pressure equipment.

-

Biocatalytic Reduction is an excellent choice for its environmental credentials ("green chemistry"), operational simplicity (often run in water at ambient temperature and pressure), and typically exceptional enantioselectivity. It is particularly well-suited for complex molecules, although an initial screening phase may be necessary to find a suitable enzyme.

-

CBS Reduction offers high predictability and excellent enantioselectivity for a broad range of substrates on a lab scale. Its main drawbacks are the need for stoichiometric amounts of a borane reagent and strictly anhydrous conditions.

By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and implement the most appropriate protocol to synthesize the desired chiral β-hydroxy esters with high stereochemical purity.

References

-

Kong, S., Malik, A. U., Qian, X., Shu, M., & Xiao, W. (n.d.). Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. SciSpace. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

-

Notka, D., et al. (2010). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews, 111(1), 32-84. Retrieved from [Link]

-

(n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Retrieved from [Link]

-

Patel, R. N. (2008). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. ResearchGate. Retrieved from [Link]

-

Yi, L., et al. (2008). Ruthenium catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids using chiral P-Phos ligand. Canadian Journal of Chemistry, 86(7), 733-737. Retrieved from [Link]

-

(n.d.). Enantioselective Reduction of Ketones. University of Calgary. Retrieved from [Link]

-

Tymtsunik, A. V., et al. (2019). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry, 84(14), 8886-8897. Retrieved from [Link]

-

Ohkuma, T., & Noyori, R. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 86(2), 202-216. Retrieved from [Link]

-

Maruoka, K., et al. (2006). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 128(41), 13508-13509. Retrieved from [Link]

-

Stewart, J. D., et al. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. Organic Letters, 3(25), 4003-4006. Retrieved from [Link]

-

Chen, B., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Catalysts, 12(7), 758. Retrieved from [Link]

-

Szaleniec, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 99(13), 5533-5548. Retrieved from [Link]

-

Li, Y., et al. (2024). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis. Retrieved from [Link]

-

Ni, Y., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(42), 6245-6263. Retrieved from [Link]

-

(n.d.). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Miami University Libraries. Retrieved from [Link]

-

Stewart, J. D., et al. (1997). Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry, 62(26), 9222-9223. Retrieved from [Link]

-

Stewart, J. D., et al. (1997). Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain. PubMed. Retrieved from [Link]

-

Wang, C., et al. (2012). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry, 32(11), 2039-2050. Retrieved from [Link]

-

de V. da Costa, M. F., et al. (2007). Baker's yeast mediated reduction of ??-keto esters and ??-keto amides in an organic solvent system. ResearchGate. Retrieved from [Link]

-

Liang, J., et al. (2020). Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. Organic Process Research & Development, 24(7), 1279-1287. Retrieved from [Link]

-

O'Brien, E. M., et al. (2018). Baker's Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane. Molbank, 2018(2), M988. Retrieved from [Link]

-

(n.d.). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. MDPI. Retrieved from [Link]

-

(n.d.). Asymmetric hydrogenation. Wikipedia. Retrieved from [Link]

-

(n.d.). Asymmetric Hydrogenation. University of Regensburg. Retrieved from [Link]

-

Corey, E. J., et al. (1987). A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. Journal of the American Chemical Society, 109(25), 7925-7926. Retrieved from [Link]

-

(2021, September 15). CBS Reduction, Enantioselective Catalysis. YouTube. Retrieved from [Link]

-

(n.d.). Name Reactions and Catalysts Developed by Indian Scientists. Resonance, 28(9), 1309-1358. Retrieved from [Link]

Sources

- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 4. sioc-journal.cn [sioc-journal.cn]

- 5. scispace.com [scispace.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarworks.alaska.edu [scholarworks.alaska.edu]

- 13. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. york.ac.uk [york.ac.uk]

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates with (R)-Ru(OAc)₂(BINAP)

Introduction: The Power of Asymmetric Hydrogenation in Pharmaceutical Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as the therapeutic efficacy and safety of a pharmaceutical agent are often dictated by its specific stereochemistry. Asymmetric hydrogenation has emerged as one of the most efficient and environmentally benign methods for establishing chirality.[1][2] Among the arsenal of catalysts developed for this purpose, ruthenium(II) complexes bearing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) have proven to be exceptionally versatile and effective.[2][3]

This guide focuses on the application of Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II), hereafter referred to as (R)-Ru(OAc)₂(BINAP), a highly effective catalyst for the asymmetric hydrogenation of a wide range of prochiral substrates.[2][4] We will delve into the mechanistic underpinnings of this catalytic system, provide detailed protocols for its application, and showcase its utility in the synthesis of key pharmaceutical intermediates.

The Catalyst: (R)-Ru(OAc)₂(BINAP)

The (R)-Ru(OAc)₂(BINAP) complex is a powerful tool for asymmetric synthesis, valued for its high catalytic activity, broad substrate scope, and the excellent enantioselectivities it consistently delivers.[4][5] The C₂-axial chirality of the (R)-BINAP ligand creates a well-defined chiral environment around the ruthenium center, enabling the stereoselective transfer of hydrogen to a prochiral substrate.[5]

Key Features of (R)-Ru(OAc)₂(BINAP):

-

High Enantioselectivity: Consistently achieves high enantiomeric excesses (ee) for a variety of substrate classes.

-

Broad Substrate Scope: Effective for the hydrogenation of olefins, ketones, and imines.[6][7]

-

Functional Group Tolerance: Compatible with a wide range of functional groups, minimizing the need for protecting groups.

-

Industrial Applicability: Successfully employed in large-scale syntheses of pharmaceutical intermediates.[2]

Mechanism of Asymmetric Hydrogenation

The catalytic cycle of Ru-BINAP-mediated hydrogenation is a well-studied process. While variations exist depending on the specific substrate and reaction conditions, a general mechanistic framework involves the following key steps:

-

Catalyst Activation: The precatalyst, (R)-Ru(OAc)₂(BINAP), is activated under hydrogenation conditions to form a ruthenium dihydride species.

-

Substrate Coordination: The prochiral substrate coordinates to the activated ruthenium complex.

-

Stereoselective Hydrogen Transfer: Two hydrogen atoms are transferred from the ruthenium center to the substrate in a stepwise or concerted manner, creating the new stereocenter.

-

Product Dissociation and Catalyst Regeneration: The chiral product dissociates from the complex, regenerating the active catalyst to continue the cycle.

The enantioselectivity of the reaction is determined during the hydrogen transfer step, where the chiral pocket created by the BINAP ligand dictates the facial selectivity of hydrogen addition to the substrate.

Caption: Simplified Catalytic Cycle of Ru-BINAP Hydrogenation

Applications in the Synthesis of Pharmaceutical Intermediates

The versatility of (R)-Ru(OAc)₂(BINAP) has been demonstrated in the synthesis of numerous pharmaceutical intermediates. Below are some representative examples with detailed protocols.

Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids: Synthesis of (S)-Naproxen

(S)-Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID). A key step in its synthesis involves the asymmetric hydrogenation of 2-(6'-methoxy-2'-naphthyl)acrylic acid.[7][8]

Reaction Scheme:

Experimental Protocol:

-

Catalyst Preparation: The (R)-Ru(OAc)₂(BINAP) catalyst can be purchased commercially or prepared in situ. For in situ preparation, [RuCl₂(benzene)]₂ and (R)-BINAP are reacted in an appropriate solvent.

-

Reaction Setup: A high-pressure autoclave is charged with 2-(6'-methoxy-2'-naphthyl)acrylic acid and a catalytic amount of (R)-Ru(OAc)₂(BINAP) (Substrate/Catalyst ratio typically ranging from 1000:1 to 10,000:1).

-

Solvent: A suitable solvent, such as methanol or ethanol, is added.

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 30-100 atm).[8][9]

-

Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 30-80 °C) until complete conversion of the starting material is observed (monitored by TLC or HPLC).[9]

-

Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then subjected to standard purification procedures, such as crystallization or chromatography, to yield enantiomerically pure (S)-Naproxen.

Data Summary:

| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 2-(6'-methoxy-2'-naphthyl)acrylic acid | 0.05 - 0.1 | Methanol | 134 | 30 | 12 | >95 | 97-98 | [8] |

| Other α,β-unsaturated carboxylic acids | 0.1 - 1.0 | Ethanol | 50-100 | 50-80 | 12-24 | 90-99 | >95 |

Asymmetric Hydrogenation of Allylic Alcohols: Synthesis of Chiral Citronellol

Chiral citronellol is a valuable intermediate in the synthesis of various natural products and fragrances, including L-(+)-menthol. The asymmetric hydrogenation of geraniol or nerol provides an efficient route to this important building block.[6][8][10]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: A stainless-steel autoclave is charged with geraniol and a catalytic amount of (R)-Ru(OAc)₂(BINAP).

-

Solvent: Methanol is a commonly used solvent for this transformation.[10]

-

Hydrogenation: The reactor is purged and pressurized with hydrogen (typically 5-40 bar).[10]

-

Reaction Conditions: The mixture is stirred at a specific temperature (e.g., 60 °C) for the required duration.[10] The reaction rate and enantioselectivity are often influenced by hydrogen pressure.[10]

-

Work-up and Analysis: Upon completion, the pressure is released, and the solvent is evaporated. The enantiomeric excess of the resulting citronellol is determined by chiral GC or HPLC.

Data Summary:

| Substrate | Catalyst | Solvent | Pressure (bar) | Temp (°C) | ee (%) (Product) | Reference |

| Geraniol | (R)-Ru(OAc)₂(T-BINAP) | Methanol | 40 | 60 | 98 ((S)-Citronellol) | |

| Nerol | (S)-Ru(OAc)₂(BINAP) | Methanol | 30 | 25 | 99 ((S)-Citronellol) |

Asymmetric Hydrogenation of β-Keto Esters: Access to Chiral β-Hydroxy Esters

Chiral β-hydroxy esters are versatile building blocks for the synthesis of a wide array of pharmaceuticals, including carbapenem antibiotics.[1] (R)-Ru(OAc)₂(BINAP) is an effective catalyst for the enantioselective reduction of β-keto esters.

Reaction Scheme:

Experimental Workflow:

Caption: Workflow for Asymmetric Hydrogenation of β-Keto Esters

Key Considerations for Protocol Optimization:

-

Solvent: The choice of solvent can significantly impact reaction rates and, in some cases, enantioselectivity. Alcohols like methanol and ethanol are commonly employed.[10]

-

Pressure: Hydrogen pressure is a critical parameter that can influence both the rate and the enantioselectivity of the hydrogenation.[10]

-

Temperature: Reaction temperatures typically range from ambient to elevated temperatures. The optimal temperature will depend on the substrate and desired reaction time.[9]

-

Catalyst Loading: High substrate-to-catalyst ratios are often achievable, making the process economically viable for large-scale production.

Conclusion

(R)-Ru(OAc)₂(BINAP) is a robust and highly efficient catalyst for the asymmetric hydrogenation of a diverse range of prochiral substrates. Its proven utility in the synthesis of key pharmaceutical intermediates underscores its importance in modern drug development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully implement this powerful catalytic system in their synthetic endeavors. Careful optimization of reaction parameters is crucial for achieving high yields and enantioselectivities for specific applications.

References

- Vertex AI Search. (2024). Search results for (R)-Ru(OAc)2(BINAP)

- Chiral Quest Inc. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.

- Togni, A. (2011). Asymmetric Hydrogenation. Inorganic Chemistry III.

- Chem-Impex. (n.d.). Ru(OAc)2[(R)-binap].

- Wikipedia. (n.d.). Asymmetric hydrogenation.

- Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University.

- ResearchGate. (n.d.). A typical mechanism for the asymmetric hydrogenation with BINAP/diamine-based Ru catalyst.

- ResearchGate. (n.d.). (a) Ru(S-BINAP)(OAc)2, and examples of its catalytic applications.

- Murzin, D., et al. (2012). Hydrogenation of geraniol using ruthenium–BINAP catalysts. Catalysis Science & Technology.

- ResearchGate. (n.d.). Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions.

- Gao, A., et al. (2017). Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions. Chinese Journal of Organic Chemistry.

- Sayo, N., et al. (2001). Recent Advances of BINAP Chemistry in the Industrial Aspects. Synlett.

- NPTEL. (n.d.). Module 6 Hydrogenation Reactions.

Sources

- 1. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions [sioc-journal.cn]

- 6. ethz.ch [ethz.ch]

- 7. researchgate.net [researchgate.net]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

troubleshooting low conversion rates in ruthenium-catalyzed hydrogenation

Topic: Troubleshooting Low Conversion Rates

Executive Summary

Ruthenium (Ru) catalysis is a cornerstone of modern asymmetric synthesis and industrial reduction, particularly for ketones, esters, and arenes. However, Ru complexes (e.g., Noyori-type, Ru-MACHO, Shvo) and heterogeneous systems (Ru/C) are notoriously sensitive to specific "silent killers" that arrest turnover frequency (TOF).

This guide addresses the root causes of low conversion —defined here as reaction stalling <90% yield despite extended reaction times. We move beyond basic "add more catalyst" advice to isolate mechanistic failures in Mass Transfer , Catalyst Poisoning , and Thermodynamic Limits .

Diagnostic Logic Tree

Before altering parameters randomly, use this logic flow to identify the bottleneck.

Figure 1: Decision matrix for isolating the root cause of catalytic stalling.

Category 1: Catalyst Deactivation (The "Silent Killers")

Q: My reaction starts fast but stalls at 40-60% conversion. Is the catalyst dead?

A: Likely, yes. This "die-off" profile suggests irreversible poisoning or thermal deactivation rather than equilibrium limits.

-

Sulfur/Phosphorus Poisoning: Ru is highly thiophilic. Even trace thiols or thioethers (ppm levels) from previous synthetic steps will bind permanently to the metal center, blocking the active site.

-

Dimerization (Homogeneous): Many active monomeric Ru species (e.g., in Shvo’s catalyst or Noyori systems) can irreversibly form inactive dimers or clusters as the substrate concentration drops.

-

Insight: This is often concentration-dependent.

-

Test: Run a "spike test." Add fresh substrate to the stalled reaction. If no reaction occurs, the catalyst is dead. If reaction resumes, you have product inhibition or equilibrium issues.

-

Q: I am using a Noyori-type catalyst (Ru-BINAP/Diamine) for ketone reduction, but conversion is <10%. Why?

A: The issue is likely HCl scavenging or Induction Period Failure .

-

The "HCl Trap": Many Ru-precatalysts are supplied as Ru-Cl species (e.g., RuCl2(PPh3)3). For the formation of the active Ru-H species, you often need a base (KOtBu or Et3N) to eliminate HCl.

-

Critical Step: If the base is old (wet) or insufficient, the active 16-electron species never forms.

-

Protocol Adjustment: Ensure a base:Ru ratio of at least 2:1 (or higher if the substrate is acidic).

-

Category 2: Mass Transfer & Kinetics (The "Invisible Wall")

Q: I increased the pressure from 10 bar to 50 bar, but the rate didn't change. Why?

A: You are likely in the Mass Transfer Limited Regime , not the Kinetic Regime.

In hydrogenation, Hydrogen gas (

-

The Gas-Liquid Interface: The rate of

transfer is proportional to the interfacial area. -

Troubleshooting:

-

Agitation: Magnetic stir bars are often insufficient for scale-ups >50 mL. Use an overhead stirrer with a gas-entrainment impeller.

-

Solvent Viscosity: Highly viscous solvents (e.g., ionic liquids, PEG) drastically reduce

diffusion coefficients. -

Fill Volume: Never fill an autoclave >60%. You need headspace for gas recirculation.

-

Q: How does solvent choice impact conversion beyond solubility?

A: Solvents are non-innocent ligands.

-

Ether Effects: In ester hydrogenation, DME (Dimethoxyethane) often outperforms other ethers like THF or Diglyme. The "bite angle" of DME allows transient coordination that stabilizes active Ru species without blocking them permanently [1].

-

Alcohol Inhibition: In transfer hydrogenation, the product alcohol can compete with the reducing agent (isopropanol) for the metal center, leading to equilibrium stalling.

Table 1: Solvent Impact on Ru-Catalyzed Hydrogenation (Representative Data)

| Solvent | Relative H2 Solubility | Coordination Ability | Risk Factor | Recommended For |

| Methanol | High | Low | Protodemetallation | Ketone reduction |

| THF | Medium | Medium | Polymerization | General purpose |

| DME | Medium | High (Chelating) | Competitive Binding | Ester hydrogenation |

| Toluene | Low | Low | Low Solubility | Non-polar substrates |

| Water | Very Low | High | pH effects | Ru-TPPTS (Biphasic) |

Detailed Protocol: The "Standard Substrate Test"

When a reaction fails, you must determine if the issue is the chemistry (your substrate) or the system (catalyst/equipment). Run this control experiment.

Objective: Validate the reactor setup and catalyst activity using a robust benchmark. Substrate: Acetophenone (Ketone) or Methyl Benzoate (Ester). Catalyst: RuCl2[(S)-BINAP][(S)-DAIPEN] (Noyori) or Ru-MACHO.

Step-by-Step Workflow:

-

Preparation: In a glovebox, dissolve Acetophenone (1.0 mmol) and Catalyst (S/C = 1000:1) in dry 2-Propanol (3 mL).

-

Base Addition: Add

-BuOK (50 eq relative to Ru, 0.05 mmol). Crucial: Add base last. -

Pressurization: Transfer to autoclave. Purge 3x with

(5 bar). Pressurize to 10 bar. -

Reaction: Stir at 1200 RPM at 30°C for 2 hours.

-

Analysis: Vent carefully. Analyze via GC or NMR.

-

Pass Criteria: >95% Conversion.

-

Fail Criteria: <50% Conversion indicates bad catalyst batch or poisoned reactor lines.

-

Advanced Mechanistic Visualization

Understanding how the cycle breaks is key to fixing it. The diagram below illustrates the "Outer-Sphere" mechanism (Noyori type) and where it typically fails.

Figure 2: Catalytic cycle of Ru-diphosphine/diamine complexes showing critical failure points (Red text) where conversion is lost.

References

-

Solvent Effects in Ru-Catalysis: "Ruthenium-catalyzed hydrogenation of CO2...". RSC Publishing.[3]

-

Catalyst Poisoning: "Robust Ruthenium Phosphide Catalyst for Hydrogenation of Sulfur-Containing Nitroarenes". ACS Catalysis.

-

Mass Transfer Limitations: "Strategies to Overcome Mass Transfer Limitations of Hydrogen...". Bioresource Technology.

-

Noyori Hydrogenation Mechanism: "The Noyori Asymmetric Hydrogenation Reaction". Harvard Myers Group.

-

Solvent-Assisted Hydrogenation: "Solvent-Assisted Ruthenium Complex Catalyzes Hydrogenation...". Ind.[3][6][8][11] Eng. Chem. Res..

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Computational mechanistic studies of ruthenium catalysed methanol dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ethz.ch [ethz.ch]

- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Haber process - Wikipedia [en.wikipedia.org]

- 7. Sulfur isn’t poisonous when it synergistically acts with phosphine in olefins hydroformylation | EurekAlert! [eurekalert.org]

- 8. diva-portal.org [diva-portal.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. echemi.com [echemi.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Support Center: Solvent Effects on (R)-Ru(OAc)₂(BINAP) Catalysis

This technical guide addresses the specific impact of solvent polarity and proticity on (R)-Ru(OAc)₂[(R)-BINAP] catalyzed asymmetric hydrogenation. Unlike the Ru-chloride/diamine systems used for ketones, this dicarboxylate complex is the industry standard for functionalized olefins (e.g.,

Topic: Optimization of Solvent Polarity for Asymmetric Hydrogenation of Functionalized Olefins

Applicable Catalyst: (R)-Ru(OAc)₂(BINAP) [CAS: 325146-81-4] and related atropisomeric diphosphine analogues.

Target Substrates:

Core Technical Insight: The Polarity-Mechanism Link

The efficiency of (R)-Ru(OAc)₂(BINAP) is governed by a monohydride-unsaturate mechanism that is distinct from the bifunctional mechanism of Noyori's ketone catalysts. Solvent polarity plays a dual role here:

-

Stabilization of Ionic Intermediates: The catalytic cycle involves partial charge separation in the transition state. High-dielectric protic solvents (Methanol) stabilize these species, preventing aggregation and catalyst deactivation.

-

Protonolysis Participation: In specific pathways, the solvent acts as a proton donor to cleave the Ru-C bond, facilitating product release.

Mechanism Visualization

The following diagram illustrates the critical solvent-dependent steps in the hydrogenation of an

Figure 1: Catalytic cycle showing the critical role of solvent during the Ru-Alkyl protonolysis step.

Troubleshooting Guide (Q&A)

Issue 1: Low Reaction Rate / Incomplete Conversion

User Question: I am running the hydrogenation of an acrylic acid derivative in Dichloromethane (DCM) to improve solubility, but the reaction is stalled at <20% conversion. Why?

Technical Diagnosis: (R)-Ru(OAc)₂(BINAP) requires a protic, polar environment for efficient turnover.

-

Causality: The heterolytic splitting of H₂ and the final protonolysis of the Ru-Alkyl bond are significantly faster in protic solvents. Aprotic solvents like DCM or Toluene fail to facilitate the proton transfer required to release the product from the catalyst.

-

Solution:

-

Switch Solvent: Use Methanol (MeOH) as the primary solvent. It offers the optimal balance of polarity (

) and proton-donating ability. -

Cosolvent Strategy: If substrate solubility is strictly limited to non-polar solvents, use a mixture of MeOH/DCM (ratio > 3:1) . You must maintain a high molar excess of methanol relative to the substrate.

-

Issue 2: Low Enantioselectivity (ee)

User Question: My conversion is good (95%), but the ee is only 75% compared to the 92% reported in literature. I am using Ethanol.

Technical Diagnosis: While Ethanol is protic, its steric bulk and lower polarity compared to Methanol can alter the tightness of the catalyst-substrate embrace in the transition state.

-

Causality: The "monohydride" mechanism relies on a precise steric fit. Larger solvent molecules (EtOH vs. MeOH) can slightly perturb the chiral pocket or compete for coordination sites less effectively, leading to "slippage" in the enantio-determining insertion step.

-

Solution:

-

Solvent Swap: Replace Ethanol with Methanol . Rate and ee typically follow the order: MeOH > EtOH > iPrOH.

-

Pressure Adjustment: Unlike many Rh-catalyzed reactions, Ru-BINAP hydrogenations of acids often show increased ee at higher H₂ pressures . Increase pressure from 4 atm to 50–100 atm if equipment permits.

-

Issue 3: Catalyst Solubility & Pre-activation

User Question: The catalyst Ru(OAc)₂(BINAP) does not seem to dissolve completely in Methanol at room temperature.

Technical Diagnosis: The dicarboxylate complex has limited solubility in cold methanol but dissolves active species under reaction conditions.

-

Protocol: Do not filter the suspension. The complex will dissolve as the reaction temperature increases (typically 50–60°C) and H₂ pressure is applied, converting the pre-catalyst into the active hydride species.

Comparative Data: Solvent Effects

The following table summarizes the effect of solvent choice on the hydrogenation of Tiglic Acid (standard benchmark substrate).

| Solvent | Dielectric Constant ( | Relative Rate ( | Enantiomeric Excess (% ee) |

| Methanol | 33.0 | 100 | 91% (R) |

| Ethanol | 24.5 | 65 | 88% (R) |

| Isopropanol | 18.0 | 20 | 85% (R) |

| DCM | 8.9 | < 5 | N/A (Low Conv.) |

| THF | 7.5 | < 5 | N/A (Low Conv.) |

| MeOH/Water (9:1) | ~40 | 80 | 89% (R)* |

*Note: While water increases polarity, excessive water can destabilize the Ru-H species or compete for coordination. Anhydrous MeOH is recommended.

Validated Experimental Protocol

Protocol: Asymmetric Hydrogenation of 2-(6-methoxy-2-naphthyl)acrylic acid (Naproxen Precursor)

Reagents:

-

Substrate: 1.0 mmol

-

Catalyst: (R)-Ru(OAc)₂(BINAP) (0.01 mmol, 1 mol%)

-

Solvent: Degassed Methanol (anhydrous)

Step-by-Step:

-

Inert Atmosphere: Perform all catalyst handling in a nitrogen-filled glovebox. Ru(OAc)₂(BINAP) is air-sensitive in solution.

-

Vessel Loading: Charge a stainless steel autoclave with the substrate and catalyst.

-

Solvent Addition: Add degassed Methanol (5 mL). Note: The catalyst may not fully dissolve immediately.

-

Purging: Seal the autoclave. Purge with H₂ (pressurize to 5 atm, vent to 1 atm) three times to remove O₂.

-

Reaction: Pressurize to 100 atm (1350 psi) H₂. Heat to 60°C .

-

Why High Pressure? High pressure ensures saturation of the liquid phase with H₂, preventing the "H₂-starved" pathway which can lead to isomerization or lower ee.

-

-

Workup: Stir for 12–24 hours. Cool to RT, vent H₂ carefully. Concentrate the solvent to yield the crude product.

FAQ: Advanced Optimization

Q: Can I use this catalyst for

Q: Does the addition of base help? A: No. Unlike the diamine system, adding base (KOH/tBuOK) to Ru(OAc)₂(BINAP) hydrogenations of acids will poison the reaction by deprotonating the substrate (forming a carboxylate salt which binds too strongly) or removing the acidic proton required for the catalyst regeneration cycle.

Q: How do I remove the Ruthenium after the reaction? A: Since the reaction is performed in MeOH, the Ru residue is often soluble. After concentration, redissolve the product in a non-polar solvent (e.g., Toluene) and wash with water. The Ru-acetate species often partition into the aqueous phase or precipitate out.

References

-